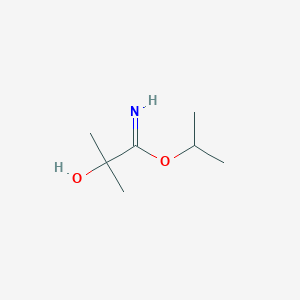
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester is a chemical compound with a unique structure that includes a hydroxyl group, a tertiary alcohol, and an ether group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester typically involves the esterification of 2-hydroxy-2-methylpropanimidic acid with isopropanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an isopropyl ester.
Propanoic acid, 2-methyl-, 1-methylethyl ester: Lacks the hydroxyl group present in Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, tertiary alcohol, and ether group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
特性
CAS番号 |
718646-17-4 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC名 |
propan-2-yl 2-hydroxy-2-methylpropanimidate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-6(8)7(3,4)9/h5,8-9H,1-4H3 |
InChIキー |
HBQAZOMLRMWMGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=N)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















